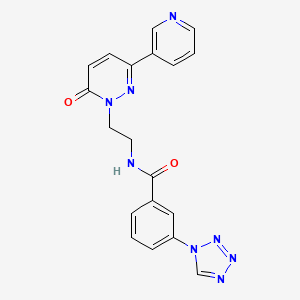
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H16N8O2 and its molecular weight is 388.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a pyridine ring and a tetrazole moiety , which are significant for its biological interactions. The structural formula can be represented as follows:
This structure includes multiple functional groups that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyridazinone core is believed to play a crucial role in binding to the active sites of enzymes, while the tetrazole group may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing tetrazole groups have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
This compound has been investigated for its potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies revealed IC50 values in the range of 0.5 μM to 20 μM for COX inhibition, indicating moderate to strong anti-inflammatory potential .
Enzyme Inhibition
The compound may act as an inhibitor of phosphodiesterases (PDEs), which are involved in various signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions like asthma and erectile dysfunction. Preliminary data suggest that similar compounds exhibit selective inhibition towards specific PDE isoforms, which could be further explored for therapeutic applications .
Study 1: Synthesis and Biological Evaluation
A study conducted by Chahal et al. synthesized several pyridazine derivatives, including this compound. The synthesized compounds were evaluated for their anti-inflammatory and antimicrobial activities. The results indicated that the target compound showed promising results against COX-II with an IC50 value of approximately 0.52 μM, demonstrating significant selectivity compared to standard drugs like Celecoxib .
Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of pyridazine derivatives. It was found that modifications at the 4-position of the benzamide significantly influenced biological activity, enhancing both antimicrobial and anti-inflammatory effects. This study highlighted the importance of structural diversity in optimizing biological activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂ |
| Molecular Weight | 316.33 g/mol |
| Antibacterial Activity | MIC: 4 - 32 µg/mL |
| COX-II Inhibition IC50 | ~0.52 µM |
| PDE Inhibition | Selective towards PDE isoforms |
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O2/c28-18-7-6-17(15-4-2-8-20-12-15)23-26(18)10-9-21-19(29)14-3-1-5-16(11-14)27-13-22-24-25-27/h1-8,11-13H,9-10H2,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYAZPXKQQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














